molecular formula C8H8N2O2 B1316236 ethyl 3-cyano-1H-pyrrole-2-carboxylate CAS No. 7126-44-5

ethyl 3-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1316236
CAS RN: 7126-44-5
M. Wt: 164.16 g/mol
InChI Key: OSBMXQIJLZOLET-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-1H-pyrrole-2-carboxylate (ECPC) is a synthetic organic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. ECPC has been used in a variety of laboratory experiments, and its mechanism of action is of particular interest.

Scientific research applications

Synthesis and Chemical Properties

Ethyl 3-cyano-1H-pyrrole-2-carboxylate and its derivatives are involved in various synthetic processes. For instance, a study describes the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite and microwave irradiation, showcasing an efficient synthesis method (Khajuria, Saini, & Kapoor, 2013). Another research demonstrates the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, emphasizing the versatility of pyrrole derivatives in chemical syntheses (Dawadi & Lugtenburg, 2011).

Applications in Heterocyclic Chemistry

Ethyl 3-cyano-1H-pyrrole-2-carboxylate derivatives are pivotal in the formation of heterocyclic compounds. A notable example is the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and similar complex structures, demonstrating the compound's role in developing diverse heterocyclic systems (Sal’nikova, Dmitriev, & Maslivets, 2017). Additionally, the creation of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through three-component spiro heterocyclization further illustrates its significant role in complex molecular synthesis (Dmitriev, Silaichev, & Maslivets, 2015).

Contribution to Organic Synthesis

Ethyl 3-cyano-1H-pyrrole-2-carboxylate aids in the formation of various organic compounds. For example, the synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates via a one-pot, solvent-free cascade Michael-reductive cyclization reaction under microwave irradiation shows the compound's utility in organic synthesis processes (Khajuria & Kapoor, 2014). Furthermore, its use in the practical one-pot syntheses of ethyl 4-substituted-1H-pyrrole-3-carboxylates from aldehydes underscores its versatility in synthesizing a range of pyrrole derivatives (Chang & Shin, 2008).

properties

IUPAC Name

ethyl 3-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMXQIJLZOLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579756
Record name Ethyl 3-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-cyano-1H-pyrrole-2-carboxylate

CAS RN

7126-44-5
Record name Ethyl 3-cyano-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7126-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Berry - 1988 - search.proquest.com
… The most judicious route to this ring system began with ethyl 3-cyano-1H-pyrrole-2-carboxylate (14). The ester group was first converted to the amide. This group functioned as the "…
Number of citations: 1 search.proquest.com

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